molecular formula C22H19N3O4S2 B11351721 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351721
M. Wt: 453.5 g/mol
InChI Key: BUJUXBYLGUQKPM-UHFFFAOYSA-N
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Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan, benzothiophene, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesisThe final step involves the formation of the oxazole ring under specific reaction conditions, such as the use of strong bases or acids as catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of multiple heterocyclic structures, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H19N3O4S2/c26-20(15-11-16(29-25-15)18-8-4-10-30-18)24-22-19(14-6-1-2-7-17(14)31-22)21(27)23-12-13-5-3-9-28-13/h3-5,8-11H,1-2,6-7,12H2,(H,23,27)(H,24,26)

InChI Key

BUJUXBYLGUQKPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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